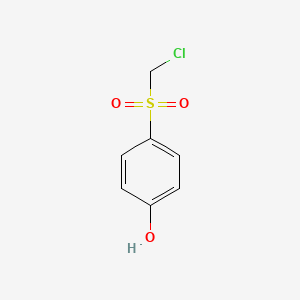

4-((Chloromethyl)sulfonyl)phenol

Cat. No. B8520374

M. Wt: 206.65 g/mol

InChI Key: VAWDBQGXASBCNW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04013794

Procedure details

150 g (about 1.1 moles) of sulfuryl chloride were added dropwise, at 20° to 25° C, to a mixture of 140 g (1 mole) of 4-methylmercaptophenol, 880 g of ethylene chloride, 0.5 ml of concentrated sulfuric acid and 112 g (1.1 moles) of acetic anhydride. The mixture was stirred for a further hour at 40° to 45° C and a vigorous stream of air was then blown through the reaction solution for 10 minutes. After adding 0.5 g of sodium molybdate, 145 g of 50% strength hydrogen peroxide were added dropwise at 50° C. When the reaction had subsided, the batch was stirred for a further hour at 60° to 65° C; the excess peroxide was then destroyed with about 7 ml of 40% strength sodium bisulfite solution. Thereafter, a solution of 160 g (4 moles) of sodium hydroxide in 400 ml of water was added to the reaction mixture, which was kept below 50° C. The reaction of the mixture was then allowed to finish without cooling. The mixture was stirred for a further hour at 55° to 60° C and then cooled to 0° C, and the sodium phenolate which had precipitated was filtered off. It was dissolved in about 500 ml of water and aqueous hydrochloric acid was added until the mixture reacted strongly acid. After crystallization the product was filtered off and 167 g (81% of theory) of 4-chloromethylsulfonylphenol were obtained in the form of a colorless powder of melting point 110° C. ##STR33##

Yield

81%

Identifiers

|

REACTION_CXSMILES

|

S(Cl)([Cl:4])(=O)=O.[CH3:6][S:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.S(=O)(=O)(O)O.C(OC(=O)C)(=O)C.OO.[OH-:29].[Na+].[OH2:31]>[O-][Mo]([O-])(=O)=O.[Na+].[Na+].C(Cl)CCl>[Cl:4][CH2:6][S:7]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)(=[O:31])=[O:29] |f:5.6,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

140 g

|

|

Type

|

reactant

|

|

Smiles

|

CSC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

112 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

880 g

|

|

Type

|

solvent

|

|

Smiles

|

C(CCl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

160 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-][Mo](=O)(=O)[O-].[Na+].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for a further hour at 40° to 45° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added dropwise at 50° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the batch was stirred for a further hour at 60° to 65° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the excess peroxide was then destroyed with about 7 ml of 40% strength sodium bisulfite solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction of the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without cooling

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for a further hour at 55° to 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the sodium phenolate which had precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

It was dissolved in about 500 ml of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

aqueous hydrochloric acid was added until the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted strongly acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After crystallization the product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCS(=O)(=O)C1=CC=C(C=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 167 g | |

| YIELD: PERCENTYIELD | 81% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |